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Abstract
SG-094 is a synthetic small molecule antagonist of the lysosomal two-pore channel 2 (TPC2),

an ion channel implicated in a variety of cellular processes, including tumor angiogenesis and

viral entry. As a synthetic analog of the natural alkaloid tetrandrine, SG-094 exhibits increased

potency and reduced toxicity, making it a promising candidate for therapeutic development,

particularly in oncology. This document provides a comprehensive overview of the

pharmacological properties of SG-094, detailing its mechanism of action, effects on cellular

signaling, and its dual inhibitory role on P-glycoprotein (P-gp). Detailed experimental protocols

for key assays and visualizations of relevant signaling pathways are included to facilitate

further research and development.

Introduction
Two-pore channels (TPCs) are cation channels located on the membranes of endosomes and

lysosomes that play a crucial role in intracellular calcium signaling.[1] TPC2, in particular, has

emerged as a significant target in the context of cancer and infectious diseases.[2][3] SG-094,

a novel synthetic antagonist, has demonstrated potent inhibition of TPC2, leading to

antiproliferative effects and in vivo tumor growth inhibition.[4][5] Notably, SG-094 also exhibits

inhibitory activity against P-glycoprotein, a key transporter involved in multidrug resistance in

cancer.[4] This dual mechanism of action positions SG-094 as a compelling molecule for further

investigation in cancer therapy.
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Mechanism of Action
TPC2 Antagonism
SG-094 exerts its inhibitory effect on TPC2 by binding to the voltage-sensing domain II (VSD II)

of the channel.[2] This binding event stabilizes the channel in a closed, inactive conformation.

Cryo-electron microscopy studies have revealed that SG-094 induces asymmetrical structural

changes in the TPC2 dimer, creating a single binding pocket at an intersubunit interface.[2] By

arresting the IIS4 segment in a downward shifted state, SG-094 prevents the conformational

changes necessary for pore opening.[2]

P-glycoprotein Inhibition
In addition to its effects on TPC2, SG-094 has been identified as an inhibitor of P-glycoprotein

(P-gp), a drug efflux pump often overexpressed in cancer cells, contributing to multidrug

resistance.[4] The exact mechanism of P-gp inhibition by SG-094 has not been fully elucidated

but is a critical aspect of its potential therapeutic utility in overcoming drug resistance in cancer.

Quantitative Pharmacological Data
While a specific binding affinity (Ki or Kd) for SG-094 to TPC2 has not been reported in the

reviewed literature, its functional potency has been characterized through various in vitro and in

vivo studies.
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Parameter Value/Effect Cell Line/System Reference

TPC2 Inhibition

Near-full inhibition of

PI(3,5)P2-elicited

TPC2 currents at 10

µM

HEK293 cells

expressing TPC2-

EGFP

[5]

Antiproliferative

Activity

IC50 of 3.7 µM (72

hours)
RIL175 cells [5]

Inhibition of VEGF

Signaling

Significant reduction

of VEGF-induced

phosphorylation of

eNOS, JNK, MAPK,

and AKT at 10 µM (1-

hour pretreatment)

HUVECs [5]

In Vivo Tumor Growth

Inhibition

Inhibition of

hepatocellular

carcinoma (HCC)

tumor growth in mice

Mice [5]

P-glycoprotein

Inhibition

Identified as an

inhibitor
- [4]

Signaling Pathways Modulated by SG-094
SG-094, through its inhibition of TPC2, disrupts downstream signaling pathways crucial for cell

proliferation and angiogenesis. A key pathway affected is the Vascular Endothelial Growth

Factor (VEGF) signaling cascade in endothelial cells.

VEGF Signaling Pathway
VEGF binding to its receptor, VEGFR2, initiates a signaling cascade that involves the

mobilization of intracellular calcium, a process in which TPC2 plays a critical role. By blocking

TPC2, SG-094 attenuates VEGF-induced calcium release, thereby inhibiting the activation of

downstream effectors such as eNOS, JNK, MAPK, and AKT.[5]
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1. Cell Culture
(e.g., HEK293 expressing TPC2-EGFP)

2. Lysosome Enlargement
(e.g., Vacuolin-1 treatment)

3. Mechanical Isolation of
Enlarged Lysosomes

4. Gigaseal Formation
with Patch Pipette

5. Whole-Endolysosome
Voltage-Clamp Recording

6. Data Analysis
(Current-voltage relationship)

 

1. Seed Cells on
Coverslips

2. Load Cells with
Fura-2 AM

3. Wash to Remove
Extracellular Dye

4. Pre-incubate with
SG-094

5. Stimulate with Agonist
(e.g., VEGF)

6. Acquire Fluorescence Images
(340/380 nm excitation)

7. Calculate 340/380 Ratio
(proportional to [Ca²⁺]i)
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1. Purify TPC2 Protein

2. Form TPC2-SG-094
Complex

3. Apply Sample to EM Grid
and Plunge-freeze

4. Automated Cryo-EM
Data Collection

5. 2D and 3D Image
Classification

6. 3D Reconstruction and
Model Building

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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